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molecular formula C19H24N4O2 B8466255 2-(1-cyclopentylpiperidin-4-yloxy)-5-(1H-pyridin-2-on-5-yl)pyrimidine CAS No. 832734-93-7

2-(1-cyclopentylpiperidin-4-yloxy)-5-(1H-pyridin-2-on-5-yl)pyrimidine

Cat. No. B8466255
M. Wt: 340.4 g/mol
InChI Key: HUUAQDXCIIIHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044070B2

Procedure details

10% palladium-carbon (700 mg) was added to a methanol solution (30 ml) of 2-(cyclopentylpiperidin-4-yloxy)-5-(2-benzyloxypyridin-5-yl)pyrimidine (2.22 g), and stirred in a hydrogen atmosphere at room temperature for 3 hours. The reaction mixture was filtered to remove palladium-carbon, and the filtrate was concentrated under reduced pressure to obtain the entitled compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(cyclopentylpiperidin-4-yloxy)-5-(2-benzyloxypyridin-5-yl)pyrimidine
Quantity
2.22 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
700 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([O:12][C:13]3[N:18]=[CH:17][C:16]([C:19]4[CH:20]=[CH:21][C:22]([O:25]CC5C=CC=CC=5)=[N:23][CH:24]=4)=[CH:15][N:14]=3)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H]>[C].[Pd].CO>[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([O:12][C:13]3[N:14]=[CH:15][C:16]([C:19]4[CH:20]=[CH:21][C:22](=[O:25])[NH:23][CH:24]=4)=[CH:17][N:18]=3)[CH2:8][CH2:7]2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
2-(cyclopentylpiperidin-4-yloxy)-5-(2-benzyloxypyridin-5-yl)pyrimidine
Quantity
2.22 g
Type
reactant
Smiles
C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)C=1C=CC(=NC1)OCC1=CC=CC=C1
Name
palladium-carbon
Quantity
700 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove palladium-carbon
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the entitled compound

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)C=1C=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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